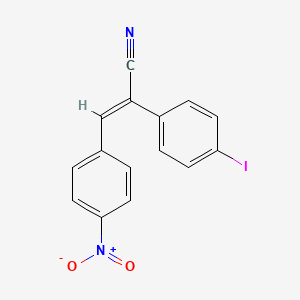

![molecular formula C21H31ClN4O B4630583 2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)

2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds similar to 2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol often involves multi-step reactions, including the formation of piperazine and pyrrolidinyl moieties. For instance, compounds like 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol are prepared from bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions to yield high purity products (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectral data. For example, the structure of Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was established on the basis of IR, 1H-NMR, 13C-NMR, and mass spectral data, demonstrating the complexity and specificity of such analyses (O. Afzal et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution, condensation, and cyclization, contributing to their diverse chemical properties. For instance, nucleophilic displacements in substituted pyridine N-oxides involve reactions with piperidine in ethanol, showcasing the reactivity of these systems under various conditions (R. Johnson, 1966).

Aplicaciones Científicas De Investigación

Synthesis Techniques

One-pot synthesis methods have been employed to create highly substituted piperidines, which are essential in various chemical transformations and pharmaceutical applications. For instance, the use of 1-methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst facilitates the synthesis of these compounds from aromatic aldehydes, anilines, and β-ketoesters, demonstrating a convenient approach to synthesizing complex molecules including piperazine derivatives (Sajadikhah et al., 2012).

Antibacterial and Anticancer Evaluation

New 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their antibacterial and anticancer activities. This includes the study of compounds like N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide and its derivatives, which show potent activity against S. aureus and a broad range of tumor cell lines (Bondock & Gieman, 2015).

Microwave-Assisted Synthesis

An efficient microwave-assisted synthesis method for creating polysubstituted 4H-Pyran derivatives has been developed. This procedure involves the condensation of various components, including 1H-pyrrol-2-yl derivatives, in the presence of a catalytic amount of piperidine, showcasing the versatility and efficiency of microwave-assisted synthesis in producing compounds with significant anticancer activity (Hadiyal et al., 2020).

Polymerization Catalysts

Studies on Palladium(II) complexes containing bidentate ligands, such as N-cycloalkyl 2-iminomethylpyridine, highlight their potential as catalysts in polymerization processes. These complexes, when utilized in the presence of modified methylaluminoxane, exhibit high catalytic activity for the polymerization of methyl methacrylate, opening new avenues for material synthesis and industrial applications (Kim et al., 2014).

Protective Groups in Polymer Chemistry

2-(Pyridin-2-yl)ethanol serves as an innovative protecting group for carboxylic acids in polymer chemistry. This group can be selectively removed post-polymerization, providing a novel approach to modifying polymer structures for various applications, such as the development of new materials with tailored properties (Elladiou & Patrickios, 2012).

Propiedades

IUPAC Name |

2-[4-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN4O/c1-17(2)7-10-25-12-11-24(15-19(25)8-13-27)16-20-4-3-9-26(20)21-6-5-18(22)14-23-21/h3-6,9,14,17,19,27H,7-8,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHWBIUCQSYWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCN(CC1CCO)CC2=CC=CN2C3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)

![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)

![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)

![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)

![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)

![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4630590.png)

![methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4630591.png)

![3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4630596.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)

![3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4630608.png)